(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone
Description
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-ethylpyrazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-2-22-14(7-8-18-22)16(23)20-9-11-21(12-10-20)17-19-13-5-3-4-6-15(13)24-17/h3-8H,2,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPRUPWRALDYJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Piperazine attachment: The benzo[d]thiazole intermediate is then reacted with piperazine under appropriate conditions, such as in the presence of a base like potassium carbonate in a polar solvent.
Pyrazole synthesis: The pyrazole ring is synthesized separately, often starting from hydrazine and an α,β-unsaturated carbonyl compound.
Final coupling: The pyrazole and benzo[d]thiazole-piperazine intermediates are coupled using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzothiazole and piperazine exhibit significant antimicrobial properties. A study found that several synthesized compounds similar to this compound displayed moderate to good activity against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5e | E. coli | 12 µg/mL |
| 5k | S. aureus | 10 µg/mL |
| 5g | P. aeruginosa | 15 µg/mL |
These results suggest that the presence of the benzothiazole and piperazine structures enhances the antimicrobial efficacy of the compounds .
Antitumor Activity
The compound has also been investigated for its potential antitumor effects. Thiazole derivatives, including those with piperazine rings, have been shown to induce apoptosis in cancer cells through various mechanisms, such as:
- Inducing S phase arrest : This halts cell cycle progression, preventing cancer cells from dividing.
- Up-regulating pro-apoptotic proteins : These proteins promote programmed cell death.
- Down-regulating anti-apoptotic proteins : This reduces the cancer cells' ability to evade apoptosis.
- Activating caspase pathways : Caspases are crucial for executing apoptosis .
Case Studies
Several case studies have documented the efficacy of similar compounds in various therapeutic contexts:
- Oncology Studies : A recent study demonstrated that derivatives of benzothiazole exhibited significant cytotoxicity against several cancer cell lines, indicating their potential as lead compounds for developing new anticancer agents .
- Neuropharmacology : Research has suggested that compounds with similar structures can exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases .
- Antimicrobial Research : A series of synthesized compounds were evaluated for their antimicrobial activity using serial dilution methods, showing promising results against both gram-positive and gram-negative bacteria .
Mechanism of Action
The mechanism of action of (4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole ring may interact with enzymes or receptors, while the piperazine and pyrazole moieties can modulate the compound’s binding affinity and specificity. This multi-faceted interaction can lead to various biological effects, such as enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of molecules, enabling comparisons based on pharmacological properties, synthetic routes, and molecular interactions. Below is a detailed analysis:
Benzothiazole-Piperazine Hybrids
Compounds such as 1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(3-methoxyphenyl)-5-(4-(methylthio)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (78) () and 1-cyclopropyl-7-(4-(2-((6-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)piperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride (3b) () highlight the versatility of benzothiazole-piperazine hybrids. These analogs often exhibit enhanced antimicrobial activity due to the electron-withdrawing effects of substituents like trifluoromethyl or halogens .
Pyrazole-Thiazole Derivatives
Pyrazole-thiazole hybrids, such as those reported in (e.g., compound 93 ), demonstrate the importance of substituent positioning. For instance, replacing the ethyl group in the target compound with bulkier substituents (e.g., 4-chlorophenyl in compound 93 ) reduces yield (16% vs. typical ~85% for ethyl derivatives) and alters bioactivity due to steric effects . The target compound’s pyrazole-ethyl group likely balances lipophilicity and metabolic stability, a critical factor in drug design .
Urea-Linked Piperazine-Thiazole Compounds
The urea derivatives in (e.g., 11a–11o) feature a piperazine-thiazole backbone with varying aryl substituents. While these compounds show high yields (83–88%) and molecular weights (484–602 g/mol), their urea linkers may confer rigidity and hydrogen-bonding capacity, contrasting with the methanone bridge in the target compound.
Data Tables for Comparative Analysis
Research Findings and Mechanistic Insights
- Synthetic Accessibility: The target compound’s methanone linker simplifies synthesis compared to urea or carboxamide analogs, which require multi-step coupling reactions (e.g., HATU-mediated amidation in ) .
- Biological Interactions : Benzothiazole-piperazine hybrids often target enzymes like COX-2 or bacterial topoisomerases . The pyrazole ring in the target compound may mimic adenine in kinase binding pockets, a feature observed in rimonabant analogs .
- Thermodynamic Stability: Noncovalent interactions (e.g., halogen bonding in ) are critical for crystal packing and solubility. The ethyl group on pyrazole may enhance hydrophobic interactions without disrupting π-stacking of the benzothiazole ring .
Biological Activity
The compound (4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone , with CAS number 1172471-75-8 , is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of anti-mycobacterial and neuroprotective effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
The molecular formula of the compound is , with a molecular weight of 341.4 g/mol . The structure includes a benzo[d]thiazole moiety linked to a piperazine ring and an ethyl-pyrazole substituent, which may contribute to its biological activity.
1. Anti-Mycobacterial Activity
Research indicates that derivatives of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones exhibit significant anti-mycobacterial properties. In vitro studies have demonstrated that certain compounds within this class can effectively inhibit the growth of Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentrations (MICs) ranging from 2.35 to 10 μM .
Table 1: Anti-mycobacterial Activity of Related Compounds
| Compound | MIC (μM) | Cytotoxicity (CC50 μM) |
|---|---|---|
| Compound A | 2.35 | >128 |
| Compound B | 7.94 | >128 |
| Compound C | 10 | >100 |
These findings suggest that modifications to the benzo[d]thiazole scaffold can enhance anti-mycobacterial efficacy while maintaining low cytotoxicity in mammalian cell lines.
2. Neuroprotective Effects
Studies have explored the neuroprotective potential of similar compounds, particularly those targeting dopamine receptors, which are crucial in neurodegenerative diseases like Parkinson's disease. For instance, certain derivatives have shown selective agonistic activity towards D3 receptors, which may confer protective effects against neurodegeneration .
The anti-mycobacterial activity is believed to stem from the compound's ability to interfere with bacterial cell wall synthesis and function, potentially through interactions with specific proteins involved in these processes . Additionally, molecular docking studies have indicated that these compounds may bind effectively to target proteins within Mtb, disrupting essential metabolic pathways .
Case Studies
Several studies have highlighted the biological efficacy of compounds related to (4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone:
- In Vitro Testing Against Mtb : A study evaluated thirty-six benzo[d]thiazole derivatives for their anti-tubercular activity against Mtb H37Rv strain. The results showed that several compounds exhibited promising MIC values while demonstrating low cytotoxicity in RAW 264.7 macrophage cell lines .
- Neuroprotective Studies : Another investigation into piperazine derivatives revealed significant neuroprotective effects in animal models, suggesting that these compounds may be beneficial in treating neurodegenerative diseases .
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of the pyrazole and piperazine moieties. Key signals include:
- IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C-N (1250–1350 cm⁻¹) validate the methanone linker .
- X-ray Crystallography : Resolves stereochemical ambiguities and confirms bond lengths/angles (e.g., piperazine ring puckering) .
How can structure-activity relationship (SAR) studies be systematically designed for analogues of this compound?
Advanced Research Focus
Design Principles :
- Core Modifications : Replace the benzo[d]thiazole with other heterocycles (e.g., benzimidazole) to assess π-π stacking effects .
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO2) on the pyrazole to modulate electronic properties .
Methodology : - Synthesize a library of analogues using parallel combinatorial chemistry .
- Screen against target proteins (e.g., kinases) using surface plasmon resonance (SPR) for binding affinity .
- Apply QSAR models to predict activity trends based on substituent descriptors (e.g., Hammett constants) .
What strategies address poor aqueous solubility during pharmacological testing?
Q. Applied Research Focus
- Co-solvent Systems : Use cyclodextrins or PEG-based vehicles to enhance solubility without disrupting assay integrity .
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) on the pyrazole or piperazine to improve bioavailability .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles for controlled release in in vivo models .
How can computational methods elucidate the mechanism of action?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in target active sites (e.g., ATP-binding pockets) .
- MD Simulations : Perform 100-ns simulations to analyze stability of ligand-receptor complexes (e.g., RMSD/RMSF metrics) .
- Pharmacophore Modeling : Identify essential interaction motifs (e.g., hydrogen bonds with benzo[d]thiazole) using MOE or Discovery Studio .
What are the best practices for validating synthetic intermediates to ensure reproducibility?
Q. Basic Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
